N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide
Description
N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide is a complex organic compound featuring a benzamide core linked to a substituted phenyl group and a dihydropyran moiety
Properties
IUPAC Name |
N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17(24(2)15-18-8-7-13-26-16-18)20-11-6-12-21(14-20)23-22(25)19-9-4-3-5-10-19/h3-6,8-12,14,17H,7,13,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMNUALQAWJBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)CC3=CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide typically involves multiple steps:
Formation of the Dihydropyran Moiety: The dihydropyran ring can be synthesized via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Amine Alkylation: The dihydropyran derivative is then subjected to alkylation with methylamine to introduce the methylamino group.
Coupling with Phenylethylamine: The intermediate is coupled with phenylethylamine under reductive amination conditions.
Benzamide Formation: Finally, the product is reacted with benzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Prins reaction and high-pressure reactors for the amine alkylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of both aromatic and heterocyclic structures.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action for any bioactive derivatives of N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide would depend on its interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]propionamide: Contains a propionamide group, offering different chemical properties.
Uniqueness
N-[3-[1-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]ethyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dihydropyran moiety, in particular, sets it apart from many other benzamide derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
